N-Chloroprocainamide N-Chloroprocainamide
Brand Name: Vulcanchem
CAS No.: 132103-63-0
VCID: VC21160557
InChI: InChI=1S/C13H20ClN3O/c1-3-17(4-2)10-9-15-13(18)11-5-7-12(16-14)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,15,18)
SMILES: CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl
Molecular Formula: C13H20ClN3O
Molecular Weight: 269.77 g/mol

N-Chloroprocainamide

CAS No.: 132103-63-0

Cat. No.: VC21160557

Molecular Formula: C13H20ClN3O

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

N-Chloroprocainamide - 132103-63-0

Specification

CAS No. 132103-63-0
Molecular Formula C13H20ClN3O
Molecular Weight 269.77 g/mol
IUPAC Name 4-(chloroamino)-N-[2-(diethylamino)ethyl]benzamide
Standard InChI InChI=1S/C13H20ClN3O/c1-3-17(4-2)10-9-15-13(18)11-5-7-12(16-14)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,15,18)
Standard InChI Key AVDOMYZVHKEEQA-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl
Canonical SMILES CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl

Introduction

Structure and Chemical Properties

Molecular Structure

N-Chloroprocainamide is formed by the chlorination of procainamide at the nitrogen position. Based on its mass spectrum and chemical reactions, researchers have deduced its structure as procainamide with a chlorine atom attached to the arylamine nitrogen . This structure makes it highly reactive compared to the parent compound, contributing to its instability and tendency to undergo spontaneous rearrangement.

Stability and Reactivity

N-Chloroprocainamide is characterized by its high reactivity and instability. Research has demonstrated that it spontaneously rearranges to 3-chloroprocainamide, indicating its transitional nature in biological systems . This instability is a key feature that contributes to its potential for inducing adverse effects, as it readily reacts with cellular components and biomolecules.

Formation and Metabolism

Enzymatic Formation

N-Chloroprocainamide is primarily formed through the action of myeloperoxidase (MPO), an enzyme abundantly present in neutrophils and certain other white blood cells. The formation pathway involves the oxidation of procainamide by MPO in the presence of hydrogen peroxide (H₂O₂) and chloride ions . Research has shown that this reaction is significantly enhanced in the presence of chloride ions, with the major product (approximately 40% of the starting procainamide) being N-Chloroprocainamide .

Comparative Metabolism Data

Research findings indicate that the metabolic fate of procainamide varies significantly based on the biochemical environment. The table below summarizes the key differences in metabolic outcomes:

Metabolic ConditionPrimary MetaboliteApproximate YieldCharacteristics
MPO/H₂O₂ without Cl⁻Hydroxylamine derivativeNot specifiedSimilar to metabolism by activated leukocytes
MPO/H₂O₂ with Cl⁻N-Chloroprocainamide40% of starting procainamideHighly reactive, spontaneously rearranges
Activated leukocytesHydroxylamine derivativeNot specifiedN-Chloroprocainamide not observed due to rapid cellular reactions

Reactivity and Biochemical Interactions

Reactions with Biological Molecules

N-Chloroprocainamide exhibits significant reactivity with various biological molecules. Research has demonstrated that it reacts very rapidly with reducing agents such as ascorbate . Additionally, it reacts with proteins like albumin, with the major product in both cases being the parent compound, procainamide . This reactivity with proteins has important implications for understanding the immunological adverse effects associated with procainamide therapy.

Chlorination Reactions

Beyond its reactions with proteins and reducing agents, N-Chloroprocainamide has been shown to chlorinate other compounds. Specifically, studies have documented its ability to chlorinate phenylbutazone . This chlorinating capacity may contribute to its potential to modify various cellular components and induce structural changes in biomolecules.

Covalent Binding Studies

Experimental evidence using radiolabeled procainamide has revealed important insights into the interaction between N-Chloroprocainamide and proteins. When radiolabeled procainamide was oxidized by MPO/H₂O₂ in the presence of albumin, covalent binding of the radiolabel to albumin occurred . Notably, this binding was greater under conditions in which N-Chloroprocainamide was formed, suggesting that this metabolite plays a significant role in the covalent modification of proteins .

Clinical Significance and Adverse Effects

Role in Procainamide-Induced Agranulocytosis

Researchers have proposed that the modification of neutrophils or neutrophil precursors in the bone marrow by reactive metabolites like N-Chloroprocainamide is responsible for procainamide-induced agranulocytosis . This serious adverse effect is characterized by a severe reduction in the number of neutrophils, which increases the risk of severe infections. The reactive nature of N-Chloroprocainamide makes it capable of modifying cellular components, potentially triggering immunological responses against neutrophils.

Association with Drug-Induced Lupus

In a similar mechanism to agranulocytosis, procainamide-induced lupus may be due to the modification of monocytes by monocyte-generated reactive metabolites like N-Chloroprocainamide . Procainamide is one of the medications most commonly associated with drug-induced lupus, an autoimmune disorder that resembles systemic lupus erythematosus. The modification of cellular components by N-Chloroprocainamide may create neo-antigens that trigger autoimmune responses.

Implications for Procainamide Therapy

Understanding the formation and reactivity of N-Chloroprocainamide has important implications for procainamide therapy. While procainamide is effective in treating various cardiac arrhythmias , the risk of adverse effects like agranulocytosis and drug-induced lupus necessitates careful monitoring and consideration of patient factors that might influence the formation of reactive metabolites like N-Chloroprocainamide.

Research Methodologies and Detection

Analytical Techniques

Research on N-Chloroprocainamide has employed various analytical techniques to study its formation, structure, and reactivity. These include mass spectrometry for structural characterization and the use of radiolabeled procainamide to track metabolic pathways and protein binding . The reactive and unstable nature of N-Chloroprocainamide presents challenges for its direct detection and isolation, requiring innovative approaches to study its biochemical behavior.

Experimental Models

Studies investigating N-Chloroprocainamide have utilized in vitro systems that model its formation in biological environments. These include reactions with purified MPO in the presence of H₂O₂ and chloride ions . Such models have provided valuable insights into the conditions that favor N-Chloroprocainamide formation and its subsequent reactions with various biological molecules.

Future Research Directions

Mechanistic Studies

Further research into the precise mechanisms by which N-Chloroprocainamide modifies cellular components and triggers immunological responses could enhance understanding of drug-induced autoimmune conditions. Elucidating the specific molecular targets and modifications involved would provide valuable insights into the pathogenesis of conditions like procainamide-induced lupus and agranulocytosis.

Preventive Strategies

Understanding the formation and reactivity of N-Chloroprocainamide opens possibilities for developing strategies to mitigate its adverse effects. These might include structural modifications to procainamide that reduce the formation of reactive metabolites or co-administration of compounds that scavenge or neutralize reactive species like N-Chloroprocainamide.

Broader Implications for Drug Metabolism

The study of N-Chloroprocainamide provides a model for understanding how reactive metabolites formed through MPO-mediated pathways can contribute to adverse drug reactions. This knowledge has broader implications for drug development and safety assessment, particularly for compounds that might undergo similar metabolic transformations in the presence of inflammatory conditions or activated leukocytes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator